molecular formula C16H17ClN2O3 B13843082 Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate

Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate

Cat. No.: B13843082
M. Wt: 320.77 g/mol
InChI Key: UDFAJUJOTBSIPC-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glycinate hydrochloride with suitable reagents to form the pyrazole ring . The reaction conditions often include the use of a base, such as triethylamine, and solvents like ethanol or toluene.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous-flow processes. This approach enhances safety and efficiency by controlling reaction parameters and minimizing the formation of hazardous intermediates . The use of metal-free catalysts and eco-friendly solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.

    Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
  • Ethyl 5-acetyl-1-(5-chloro-2-propylphenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C16H17ClN2O3/c1-4-11-6-7-12(17)8-15(11)19-14(10(3)20)9-13(18-19)16(21)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

UDFAJUJOTBSIPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C(=O)OCC)C(=O)C

Origin of Product

United States

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